2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a furan ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps:
Bromination: The initial step involves the bromination of a precursor compound.
Sulfonamide Formation: The brominated intermediate is then reacted with a sulfonamide derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and other functional groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): A radical initiator.
Triethyl phosphite: Used in the formation of phosphonate intermediates.
Palladium catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide group.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies investigating the biological activity of sulfonamide derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . The furan ring and bromine atom may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(furan-2-yl)ethanone: A related compound with a similar structure but different functional groups.
N-(furan-2-ylmethyl)benzenesulfonamide: Another sulfonamide derivative with a furan ring.
2-furoic acid: A simpler furan derivative with known biological activity.
Uniqueness
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of a bromine atom, furan ring, and sulfonamide group. This combination imparts specific chemical and biological properties that can be leveraged in various applications, particularly in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-bromo-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUSDGBXYFBSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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